molecular formula C12H18ClNO B1380546 [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride CAS No. 1790155-80-4

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride

Cat. No.: B1380546
CAS No.: 1790155-80-4
M. Wt: 227.73 g/mol
InChI Key: XNCZJDFMKDUSTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride typically involves the reaction of 3-phenylcyclobutanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying the behavior of cyclobutyl-containing molecules in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [1-(Aminomethyl)-3-phenylcyclobutyl]methanol
  • [1-(Aminomethyl)-3-phenylcyclobutyl]methanol acetate
  • [1-(Aminomethyl)-3-phenylcyclobutyl]methanol sulfate

Uniqueness

Compared to similar compounds, [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research .

Properties

IUPAC Name

[1-(aminomethyl)-3-phenylcyclobutyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCZJDFMKDUSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
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[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
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[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
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[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
Reactant of Route 5
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
Reactant of Route 6
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride

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